N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide
Description
N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with an allyl group at the 1-position and a benzodioxole carboxamide moiety linked via an ethyl spacer at the 4-position. The benzodioxole ring (a fused bicyclic structure with two oxygen atoms) contributes to metabolic stability and binding interactions, while the piperazine scaffold enhances solubility and pharmacological flexibility. This structural framework is analogous to several bioactive compounds targeting enzymes, receptors, and viral proteins, making it a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-prop-2-enylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-2-5-20-18(24)22-10-8-21(9-11-22)7-6-19-17(23)14-3-4-15-16(12-14)26-13-25-15/h2-4,12H,1,5-11,13H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLGUXAGTXEPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide, identified by its CAS number 1226455-59-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.4 g/mol. The compound features a piperazine core linked to a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₄ |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1226455-59-9 |
1. Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including those similar to this compound. In vitro assays demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For example, related compounds exhibited IC₅₀ values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory effects while showing minimal cytotoxicity to normal cell lines (IC₅₀ > 150 µM) .
2. Anticancer Activity
The anticancer properties of benzodioxole derivatives have also been explored. Compounds structurally related to this compound have shown efficacy against various cancer cell lines with IC₅₀ values ranging from 26 to 65 µM. These findings suggest that modifications in the structure can enhance biological activity against cancer cells while maintaining safety profiles for normal cells .
The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. The compound likely binds through hydrogen bonding and hydrophobic interactions, modulating enzyme activities crucial for metabolic processes .
Case Study: In Vivo Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, a related benzodioxole derivative demonstrated significant reductions in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This underscores the potential of compounds within this chemical class as therapeutic agents for managing diabetes.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparison of Piperazine Derivatives with Benzodioxole or Related Moieties
*TI: Therapeutic Index (CC50/IC50).
Key Structural Determinants of Activity
Piperazine Substitution Patterns
- N-Allyl vs. N-Aryl Groups : The allyl group in the target compound may enhance metabolic stability compared to bulkier aryl substituents (e.g., 2-methoxyphenyl in ), which can improve receptor binding but increase CYP-mediated oxidation .
- Acylation of Piperazine Nitrogen : Acylation (e.g., carboxamide in the target compound) reduces toxicity compared to unmodified piperazines, as seen in antiviral studies where acylated derivatives maintained activity with lower cytotoxicity .
Linker Length and Flexibility
Aromatic Modifications
- Benzodioxole vs. Other Aromatic Rings : The benzodioxole moiety enhances binding to enzymes like PARP-1 and receptors (e.g., 5-HT1A) due to its electron-rich, rigid structure . Replacing benzodioxole with simpler phenyl groups (e.g., in ) reduced affinity by >10-fold .
- Substituent Position : Para-substituted benzodioxole derivatives (e.g., ) showed improved pharmacokinetics, while ortho/meta substitutions () modulated receptor selectivity .
Toxicity and Selectivity Trends
- Piperazine derivatives with unmodified amines (e.g., ) exhibited high toxicity (CC50 < 10 µM), whereas acylation or morpholine substitution reduced cytotoxicity (CC50 > 100 µM) without compromising antiviral activity .
- Selectivity for PARP-1 over PARP-2 was achieved in naphthoquinone-piperazine hybrids through precise substitution at the piperazine nitrogen, highlighting the role of steric and electronic effects .
Q & A
Q. Q1. What are the recommended synthetic routes for N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting benzo[d][1,3]dioxole-5-carboxylic acid with ethylenediamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Piperazine functionalization : Introducing the allyl group via nucleophilic substitution on the piperazine ring using allyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product. Reaction temperatures >60°C may lead to undesired byproducts (e.g., over-alkylation) .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm the allyl group (δ 5.0–5.8 ppm for vinyl protons) and piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated m/z for C₁₉H₂₄N₄O₃: 380.18) ensures molecular formula accuracy .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (benzo[d][1,3]dioxole C-O) validate functional groups .
Advanced Research Questions
Q. Q3. What strategies mitigate contradictory data in biological activity studies of piperazine-benzodioxole hybrids?
Methodological Answer: Contradictions often arise from:
- Solubility variability : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation in aqueous buffers .
- Off-target interactions : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish specific activity .
- Metabolic instability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo results .
Q. Q4. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target receptors (e.g., serotonin or dopamine receptors common to piperazine derivatives). Focus on steric clashes between the allyl group and receptor subpockets .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize electron-withdrawing groups at the benzodioxole ring for improved potency .
- MD simulations : Assess conformational stability of the piperazine-amide linker in aqueous environments to optimize pharmacokinetic properties .
Q. Q5. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- In vitro ADME :
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
- In vivo PK : Administer via intravenous (IV) and oral routes in rodent models. Calculate AUC₀–24h and half-life (t½) using non-compartmental analysis (NCA) in Phoenix WinNonlin .
Data Analysis and Validation
Q. Q6. How should researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell line authentication : Use STR profiling to rule out contamination .
- Normalization : Express IC₅₀ values relative to housekeeping genes (e.g., GAPDH) to account for proliferation rate variability .
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with cell-cycle analysis (flow cytometry) to distinguish cytostatic vs. cytotoxic effects .
Q. Q7. What analytical techniques resolve stereochemical uncertainties in the allyl-piperazine moiety?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, critical for assessing stereospecific activity .
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .
Advanced Applications
Q. Q8. Can this compound serve as a precursor for radiopharmaceuticals?
Methodological Answer:
- Radiolabeling : Introduce ¹⁸F at the allyl group via nucleophilic substitution (K¹⁸F/Kryptofix 2.2.2 in DMSO, 100°C) for PET imaging .
- Biodistribution : Track ¹⁸F-labeled analogs in murine models using µPET/CT, focusing on brain uptake (validate BBB penetration) .
Q. Q9. What methodologies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Salt formation : Screen counterions (e.g., HCl, citrate) via slurry experiments in acetone/water .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance aqueous stability .
Contradiction Resolution
Q. Q10. How to reconcile conflicting reports on the compound’s metabolic stability?
Methodological Answer:
- Species-specific metabolism : Compare human vs. rat liver microsome data (e.g., CLint values) to identify species-dependent CYP450 isoforms .
- Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the benzodioxole ring) and correlate with instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
